Des(methylpiperazinyl) sildenafil acid
Descripción general
Descripción
Des(methylpiperazinyl) sildenafil acid is a derivative of sildenafil . Sildenafil is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) approved for the treatment of erectile dysfunction and pulmonary arterial hypertension .
Synthesis Analysis
The synthesis of sildenafil serves as an excellent example of the demands of commercial chemistry . The evolution of sildenafil synthetic routes has been documented, including the initial synthesis of sildenafil citrate, improved synthesis scheme using 2,2-ethoxy benzoyl chloride, and optimized commercial synthesis of sildenafil in terms of green chemistry .Chemical Reactions Analysis
Sildenafil cocrystals with co-former molecules including aspirin (acetylsalicylic acid [ASA]), fumaric acid (FMA), and benzoic acid (BZA) have been prepared to improve the water solubility of sildenafil . The cocrystals were prepared by antisolvent addition (AA) and slow solvent evaporation (SE) methods .Physical and Chemical Properties Analysis
Sildenafil is a biopharmaceutical categorization system Class II medication with low bioavailability because it is almost insoluble in water . The sildenafil cocrystals with ASA, FMA, and BZA by SE method had higher water solubility than sildenafil base .Aplicaciones Científicas De Investigación
Pulmonary Hypertension Treatment
Sildenafil has been identified as a significant treatment for pulmonary hypertension in pediatric patients. The drug's effectiveness in facilitating the weaning of inhaled nitric oxide post-cardiac surgery in children has been documented, suggesting its utility in managing pulmonary arterial hypertension associated with congenital heart disease. It highlights sildenafil's role in improving the quality of life and survival rates among affected pediatric populations (Huddleston et al., 2009).
Pharmacological Target in Erectile Dysfunction
While focusing on the broader scientific applications of sildenafil, research has also explored its pharmacological mechanism, particularly its role in inhibiting phosphodiesterase type 5 (PDE5). This action is crucial for mediating erectile function, showcasing the drug's significant impact on sexual health beyond its primary application. The exploration into sildenafil's pharmacological properties offers insights into potential therapeutic applications for other conditions related to PDE5 inhibition (Corbin et al., 2002).
Molecular Science and Sexual Health
The introduction of sildenafil has been a pivotal moment in the field of sexual medicine, transforming the treatment landscape for erectile dysfunction. Its impact extends beyond clinical applications to influence scientific discovery, clinical management, and public health awareness regarding sexual health disorders. This underscores the broader implications of sildenafil in advancing sexual medicine as a scientific field (Burnett, 2004).
Cardiovascular Disease Considerations
Sildenafil's introduction has prompted a reevaluation of its safe use among patients with cardiovascular diseases, given the common risk factors shared between erectile dysfunction and cardiovascular conditions. The comprehensive review of sildenafil's pharmacology, efficacy, and safety in patients with heart disease who are on cardioactive drugs has been crucial in establishing guidelines for its cautious application, highlighting its potential to enhance the quality of life for a significant portion of the population with heart disease (Speakman & Kloner, 1999).
Mecanismo De Acción
Target of Action
Des(methylpiperazinyl) sildenafil acid, also known as Demethylpiperazinyl Sildenafil Sulfonic Acid, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and vascular smooth muscle relaxation .
Mode of Action
This compound acts as a potent selective, reversible inhibitor of PDE5 . By inhibiting PDE5, it potentiates endogenous increases in cGMP, leading to enhanced vasodilation and smooth muscle relaxation . This action is particularly significant in the corpus cavernosum of the penis, where PDE5 is found in high concentrations .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Des(methylpiperazinyl) sildenafil acid, like sildenafil, is likely to interact with the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
It is known that sildenafil and its metabolites can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior . It is plausible that this compound could have similar effects.
Molecular Mechanism
The molecular mechanism of this compound is likely to involve binding interactions with biomolecules such as PDE5, leading to changes in enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that sildenafil gradually decreases over a few hours after administration . Similar temporal effects could be expected for this compound.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on sildenafil have shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as sildenafil, which is metabolized primarily by the liver enzyme CYP3A4, and to a lesser extent, CYP2C9 . The primary metabolite of sildenafil is N-desmethyl sildenafil .
Propiedades
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-4-6-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-10(27(23,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,22)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFABUTFBIDMPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357931-55-5 | |
Record name | Des(methylpiperazinyl) sildenafil acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357931555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DES(METHYLPIPERAZINYL) SILDENAFIL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD449DO1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.